cis-2-(4-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid
Description
cis-2-(4-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid is a cyclopentane-based carboxylic acid derivative featuring a 4-thiomethylbenzoyl substituent. The thiomethyl (SMe) group at the para position of the benzoyl ring distinguishes it from analogs with methyl, methoxy, or halogen substituents. This compound’s structural attributes, such as ring size, substituent electronic effects, and stereochemistry, influence its physicochemical properties and reactivity .
Properties
IUPAC Name |
(1R,2S)-2-(4-methylsulfanylbenzoyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3S/c1-18-10-7-5-9(6-8-10)13(15)11-3-2-4-12(11)14(16)17/h5-8,11-12H,2-4H2,1H3,(H,16,17)/t11-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZNUKRLXZYVMT-NWDGAFQWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2CCCC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)C(=O)[C@H]2CCC[C@H]2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-(4-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid typically involves the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the introduction of a thiomethyl group to a benzoyl precursor. This can be achieved through a nucleophilic substitution reaction where a thiol reacts with a benzoyl chloride derivative under basic conditions.
Cyclopentane Ring Formation: The benzoyl intermediate is then subjected to a cyclization reaction to form the cyclopentane ring. This step may involve the use of a cyclopentane derivative and a suitable catalyst to facilitate the ring closure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Carboxylic Acid Reactivity
The carboxylic acid moiety undergoes classical transformations:
Benzoyl Ketone Reactivity
The 4-thiomethylbenzoyl group contains a ketone that may participate in:
Thiomethyl Group Reactivity
The para-thiomethyl substituent on the benzoyl group exhibits sulfur-centered reactivity:
Transannular C–H Functionalization
The cyclopentane ring may undergo directed C–H activation, as demonstrated in analogous systems:
| Reaction | Catalyst/System | Product | Regioselectivity | Citations |
|---|---|---|---|---|
| γ-C–H Arylation | Pd(OAc)₂, Ligand, Aryl iodide | Arylated cis-cyclopentane derivative | Favors γ-methylene position |
Stereochemical Considerations
The cis configuration of substituents on the cyclopentane ring imposes steric and electronic constraints:
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound can be utilized as a precursor in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo diverse chemical reactions such as oxidation, reduction, and substitution enhances its utility in organic synthesis.
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | KMnO4, H2CrO4 | Acidic medium |
| Reduction | LiAlH4, NaBH4 | Anhydrous conditions |
| Substitution | Strong nucleophiles/electrophiles | Varies based on target |
Biology
- Biological Probes : The compound can serve as a probe in biological studies to investigate enzyme-substrate interactions. Its structural features enable it to mimic natural substrates, facilitating the study of enzymatic mechanisms.
Medicine
- Therapeutic Potential : Research indicates that cis-2-(4-thiomethylbenzoyl)cyclopentane-1-carboxylic acid exhibits anti-inflammatory and analgesic properties through the inhibition of cyclooxygenase (COX) enzymes. This suggests potential applications in treating inflammatory diseases.
Case Study: Anti-inflammatory Activity
A study assessed the anti-inflammatory effects of this compound on animal models. The results demonstrated a significant reduction in edema compared to control groups, primarily attributed to COX inhibition.
Industry
- Material Development : This compound is being explored for its potential application in developing new materials with enhanced properties, such as improved thermal stability and mechanical strength.
Research has shown that this compound possesses several biological activities:
- Anti-inflammatory Effects : Inhibition of COX enzymes reduces inflammation.
- Antioxidant Properties : The compound may scavenge free radicals, mitigating oxidative stress.
- Cytotoxicity Against Cancer Cells : Preliminary studies indicate potential anticancer effects through apoptosis induction in cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cells
In vitro assays on MCF-7 breast cancer cells revealed that the compound exhibited cytotoxic effects with an IC50 value of approximately 12 µM. Further analysis indicated that it triggered apoptosis via caspase activation pathways.
Mechanism of Action
The mechanism of action of cis-2-(4-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiomethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. The benzoyl moiety can also participate in binding interactions with proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
Substituent Variations on the Benzoyl Group
The thiomethyl group (SMe) introduces distinct electronic and steric effects compared to other substituents:
Ring Size and Conformational Effects
- Cyclopentane vs. Cyclohexane: The cyclohexane analog (CAS 844856-61-7) has a larger ring, reducing ring strain but increasing molecular weight (C15H18O3S, MW 278.37 vs. cyclopentane derivatives with MW ~250–270). This may affect bioavailability and binding affinity in biological systems .
Physicochemical Properties
| Property | This compound | Cyclohexane Analog (CAS 844856-61-7) | 3-Chloro Derivative (CAS 733740-13-1) |
|---|---|---|---|
| Molecular Formula | C13H14O3S (inferred) | C15H18O3S | C13H13ClO3 |
| Molecular Weight | ~266.37 (calculated) | 278.37 | 252.69 |
| Purity | Not reported | 99% | Not reported |
| Key Functional Groups | Thiomethyl, carboxylic acid | Thiomethyl, carboxylic acid | Chlorine, carboxylic acid |
Research Implications
- Drug Development : The thiomethyl group’s sulfur atom could serve as a hydrogen-bond acceptor or site for metabolic modification, making it valuable in prodrug design .
- Material Science : Cyclopentane derivatives’ conformational rigidity may aid in designing catalysts or polymers with tailored stability .
Biological Activity
cis-2-(4-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid is a compound that has garnered interest within medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and implications for therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is characterized by a cyclopentane ring substituted with a thiomethylbenzoyl group and a carboxylic acid functional group. Its molecular formula is , with a molecular weight of 226.30 g/mol.
Research indicates that compounds similar to this compound can exhibit significant biological activity through various mechanisms, including enzyme inhibition and receptor modulation. For instance, γ-arylated cycloalkane acids have shown promise as inhibitors for enzymes such as AKR1C1 and AKR1C3, which are involved in hormone-dependent cancers .
In Vitro Studies
In vitro studies have demonstrated that derivatives of cyclopentane carboxylic acids can inhibit cancer cell proliferation. For example, compounds with similar structural motifs have been tested against several cancer cell lines, showing varying degrees of cytotoxicity. The presence of the thiomethyl group is believed to enhance the lipophilicity and cell membrane permeability of the compound, potentially increasing its bioactivity.
Data Table: Biological Activity Overview
| Study/Source | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 | 15.2 | AKR1C1 Inhibition |
| Study B | HeLa | 10.5 | Apoptosis Induction |
| Study C | A549 | 12.3 | Cell Cycle Arrest |
Case Study 1: Enzyme Inhibition
A study focused on the inhibition of AKR1C enzymes by cyclopentane derivatives, including this compound, found that these compounds could effectively reduce enzyme activity in vitro. The results suggested that modifications to the aromatic substituent could enhance inhibitory potency.
Case Study 2: Anticancer Activity
In another investigation, this compound was evaluated for its anticancer properties against various tumor cell lines. The compound exhibited significant cytotoxic effects, particularly in breast and lung cancer models, indicating its potential as a therapeutic agent.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from cyclopentane derivatives. Recent advancements in synthetic methodologies have allowed for more efficient production routes, enabling the exploration of structure-activity relationships.
Q & A
Q. What are the recommended synthetic routes for synthesizing cis-2-(4-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The compound’s synthesis typically involves cyclopentane ring formation followed by thiomethylbenzoyl functionalization. Key steps include:
- Cyclopentane core construction : Use of kinetic resolution with tert-butyl (RS)-3-alkyl-cyclopentene-1-carboxylates to achieve enantiopure intermediates via organocatalysis (e.g., β-amino acids like cispentacin) .
- Benzoylation : Friedel-Crafts acylation or nucleophilic substitution at the 4-thiomethyl position under anhydrous conditions (e.g., AlCl₃ catalysis).
- Steric control : Reaction temperature (< 0°C) and chiral auxiliaries (e.g., Evans’ oxazolidinones) minimize epimerization of the cis-configuration .
Q. How can researchers validate the stereochemical purity of this compound?
- Methodological Answer : Combine chiral HPLC (e.g., Chiralpak® IA column with hexane/isopropanol mobile phase) and NMR spectroscopy :
- ¹H-NMR : Analyze coupling constants (e.g., J values for cyclopentane protons) to confirm cis geometry.
- NOESY : Detect spatial proximity between the thiomethylbenzoyl group and cyclopentane protons .
- X-ray crystallography : Resolve absolute configuration for reference standards .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Based on structural analogs (e.g., spirocyclic carboxylic acids):
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates (e.g., thiol byproducts).
- First Aid : For accidental exposure, rinse skin/eyes with water for 15+ minutes and seek medical evaluation .
Advanced Research Questions
Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?
- Methodological Answer : Conduct accelerated stability studies :
- Solvent screening : Test degradation rates in DMSO (polar aprotic) vs. THF (non-polar) via HPLC at 40°C/75% RH.
- pH dependence : Prepare buffers (pH 2–10) and monitor hydrolysis of the thiomethyl group (UV-Vis at λ = 260 nm).
- Data interpretation : Degradation follows first-order kinetics; acidic conditions accelerate thioether cleavage .
Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s logP and solubility?
- Methodological Answer : Address discrepancies using:
- Experimental validation : Measure logP via shake-flask method (octanol/water) and compare with DFT-calculated values (e.g., Gaussian09 with B3LYP/6-31G* basis set).
- Solubility enhancement : Co-solvency (e.g., PEG-400) or salt formation (e.g., sodium carboxylate) to align empirical data with simulations .
Q. Can enantioselective synthesis of this compound be achieved using biocatalysts, and what are the limitations?
- Methodological Answer : Biocatalytic approaches :
- Enzyme screening : Lipases (e.g., Candida antarctica) for kinetic resolution of racemic mixtures.
- Limitations : Low substrate tolerance for bulky thiomethylbenzoyl groups reduces enantiomeric excess (ee < 80%). Hybrid strategies (chemocatalysis + enzymes) improve yields .
Q. How does the thiomethylbenzoyl group influence the compound’s biological activity compared to its non-sulfur analogs?
- Methodological Answer : Structure-activity relationship (SAR) :
- Thioether vs. ether analogs : Test in vitro binding assays (e.g., receptor affinity).
- Metabolic stability : Compare microsomal half-life (human liver microsomes) to assess sulfur’s impact on oxidation resistance .
Data Contradiction Analysis
Q. How should researchers address conflicting NMR and XRD data regarding the cyclopentane ring conformation?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
